2-ブロモ-D-フェニルアラニン

概要

説明

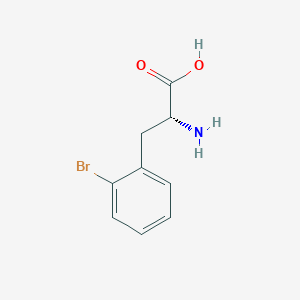

2-Bromo-D-phenylalanine: is a non-proteinogenic amino acid with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound has gained significant attention due to its potential therapeutic and environmental applications. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

科学的研究の応用

Peptide Synthesis

Role as a Building Block:

2-Bromo-D-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the creation of complex and functional peptides. The bromine atom serves as a useful handle for further chemical modifications, facilitating the synthesis of various peptide analogs.

Case Study:

In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-bromo-D-phenylalanine to develop peptides with enhanced stability and bioactivity. The compound allowed for the introduction of specific side-chain functionalities that improved the peptides' interactions with target receptors.

Drug Development

Therapeutic Agent Design:

The compound plays a crucial role in developing novel therapeutic agents targeting specific biological pathways. Its unique structure enables the design of peptides that can modulate biological processes effectively.

Case Study:

A research project demonstrated the efficacy of peptides synthesized with 2-bromo-D-phenylalanine in targeting cancer cells. The study revealed that these peptides exhibited selective binding to tumor markers, leading to improved therapeutic outcomes in preclinical models.

Bioconjugation

Enhancing Drug Delivery Systems:

2-Bromo-D-phenylalanine is utilized in bioconjugation processes, linking peptides to other molecules such as drugs or imaging agents. This enhances the efficacy of drug delivery systems and improves targeting capabilities in cancer therapies.

Data Table: Bioconjugation Applications

| Application | Target Molecule | Outcome |

|---|---|---|

| Antibody-Drug Conjugates | Monoclonal antibodies | Increased specificity and reduced side effects |

| Imaging Agents | Fluorescent dyes | Enhanced imaging contrast in tumors |

| Targeted Therapy | Small molecule drugs | Improved therapeutic index |

Research in Neuroscience

Studying Neuropeptides:

In neuroscience research, 2-bromo-D-phenylalanine is valuable for studying neuropeptides and their roles in neurotransmission. It aids in understanding brain function and disorders by providing insights into neuropeptide interactions.

Case Study:

A study investigated the effects of 2-bromo-D-phenylalanine on neuropeptide aggregation related to neurodegenerative diseases. The results indicated that this compound could modulate the aggregation process, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Protein Engineering

Modifying Protein Stability:

The compound is employed in protein engineering applications where modifications to amino acids can enhance protein stability and functionality. This is particularly beneficial in biotechnological applications where protein performance is critical.

Case Study:

In a project aimed at developing more stable enzyme variants, researchers incorporated 2-bromo-D-phenylalanine into the enzyme's structure. The modified enzyme exhibited significantly improved thermal stability and activity under various conditions compared to its unmodified counterpart.

作用機序

Target of Action

2-Bromo-D-phenylalanine, also known as ®-2-Amino-3-(2-bromophenyl)propanoic acid, is a derivative of phenylalanine . Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .

Mode of Action

Phenylalanine derivatives have been found to have antimicrobial properties, particularly against gram-positive bacteria

Biochemical Pathways

Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 0-8°c .

Result of Action

Phenylalanine derivatives have been found to have antimicrobial properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-D-phenylalanine. For instance, the compound’s stability can be affected by temperature, as it should be stored at 0-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-D-phenylalanine can be synthesized through the bromination of D-phenylalanine. The process involves the reaction of D-phenylalanine with bromine in the presence of a suitable solvent and catalyst. One common method is the use of bromoisocyanuric acid sodium salt in a strong acidic medium, such as 60% aqueous sulfuric acid at 0°C . This method ensures the selective bromination of the aromatic ring without affecting the amino and carboxyl groups.

Industrial Production Methods: Industrial production of 2-Bromo-D-phenylalanine typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

化学反応の分析

Types of Reactions: 2-Bromo-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed:

Substitution Products: Amino or thiol-substituted phenylalanine derivatives.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Dehalogenated phenylalanine.

Coupling Products: Biaryl compounds.

類似化合物との比較

2-Bromo-L-phenylalanine: The L-enantiomer of 2-Bromo-D-phenylalanine, which has different biological activity and applications.

4-Bromo-D-phenylalanine: A positional isomer with the bromine atom at the para position instead of the ortho position.

2-Chloro-D-phenylalanine: A halogenated derivative with chlorine instead of bromine.

Uniqueness: 2-Bromo-D-phenylalanine is unique due to its specific stereochemistry and the presence of the bromine atom at the ortho position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

生物活性

2-Bromo-D-phenylalanine (2-Br-D-Phe) is a non-proteinogenic amino acid derivative of phenylalanine, characterized by its bromine substitution at the para position on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. The following sections detail its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 244.09 g/mol

- CAS Number : 267225-27-4

2-Bromo-D-phenylalanine primarily acts through its interaction with various biochemical pathways:

- Target Enzymes : It has been shown to inhibit kynurenine–oxoglutarate transaminase 1 and corticoliberin, which are involved in neurotransmitter metabolism and stress response pathways.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. This is attributed to its structural similarity to natural amino acids, allowing it to interfere with bacterial protein synthesis.

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-D-phenylalanine reveals important considerations for its stability and bioavailability:

- Stability : The compound is solid at room temperature and should be stored at 0-8°C to maintain its integrity.

- Absorption and Distribution : Studies indicate that 2-Br-D-Phe is absorbed efficiently when administered in vivo, with studies suggesting rapid clearance through renal pathways .

Antimicrobial Studies

A study demonstrated that 2-Bromo-D-phenylalanine showed promising results against various strains of gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing effective antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Bacillus subtilis | 64 |

Case Studies in Cancer Research

Recent research has explored the use of phenylalanine analogs, including 2-Bromo-D-phenylalanine, in cancer diagnostics. In a study involving athymic mice bearing rhabdomyosarcoma tumors, dynamic planar imaging was used to evaluate the uptake of labeled compounds.

特性

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427515 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267225-27-4 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。